molecular formula C7H4FLiO2 B8373320 Lithium o-fluorobenzoate

Lithium o-fluorobenzoate

Cat. No. B8373320
M. Wt: 146.1 g/mol
InChI Key: GMNYABASKJXTFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium o-fluorobenzoate is a useful research compound. Its molecular formula is C7H4FLiO2 and its molecular weight is 146.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium o-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium o-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Lithium o-fluorobenzoate

Molecular Formula

C7H4FLiO2

Molecular Weight

146.1 g/mol

IUPAC Name

lithium;2-fluorobenzoate

InChI

InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

GMNYABASKJXTFJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen-purged 500 milliliter flask o-fluorobenzoic acid (7.01 grams, 50 millimoles) was added along with 100 milliliters of anhydrous diethyl ether. The flask was cooled to -78° C. and n-butyllithium (34 milliliters/1.6M in hexane, 54.4 millimoles) was slowly added to form the lithium o-fluorobenzoate. The white precipitate was allowed to warm to room temperature (slurry 1). In a separate 250 milliliter flask purged with nitrogen was added dicyclohexylphosphine (9.91 grams, 50 millimoles) along with 100 milliliters of anhydrous diethyl ether. This solution was cooled to -78° C. and n-butyllithium (36 milliliters/1.6M in hexane, 57.6 millimoles) was added dropwise. The solution was allowed to warm slowly to room temperature, whereupon it turned bright yellow near -10° C. (slurry 2). The yellow chemiluminescent phosphide was allowed to stir at room temperature for approximately 1-2 hours. Slurry 1 was recooled to -78° C. and slurry 2 was added via cannulus over 8-10 minutes. The solution was allowed to warm to room temperature overnight whereupon it assumed a dark red/rust color. The solution was then filtered and 250 milliliters of degassed deionized water was added to extract the anion. Initially upon water addition, the solution became greenish, then more yellow as more water was added. The layers were separated in a separatory funnel and the organic phase was back-extracted with two 75 milliliter portions of water. The water layers were combined and acidified to pH 3 with diluted hydrochloric acid. An off-white precipitate forms which can be isolated by filtration, water-washing, and drying at 30°-90° C. for several hours. Isolated yield of air- and water-stable 1,1-dicyclohexyl-3-oxo[3H-2,1-benzoxaphosphole] was 10.8 grams, a 68% yield.
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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